

N-Boc-2-(aminoethyl)piperidine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *2-(Aminoethyl)-1-N-boc-piperidine*

Cat. No.: *B1272298*

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Introduction: N-Boc-2-(aminoethyl)piperidine, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a key bifunctional building block in modern medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring with a protected secondary amine and a primary aminoethyl side chain, offers synthetic versatility for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

N-Boc-2-(aminoethyl)piperidine is a stable derivative of 2-(aminoethyl)piperidine, with the tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen. This protection strategy enhances its utility in multi-step syntheses by preventing unwanted side reactions. A summary of its key physicochemical properties is presented in Table 1. While an experimental melting point for this specific isomer is not readily available in the literature, the melting point of the related compound 2-(N-Boc-aminomethyl)piperidine is reported to be in the range of 95-98 °C, suggesting that N-Boc-2-(aminoethyl)piperidine may also be a solid at room temperature.

Property	Value	Source
Molecular Formula	$C_{12}H_{24}N_2O_2$	[1]
Molecular Weight	228.33 g/mol	[1]
Boiling Point	316.0 ± 15.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
Flash Point	144.9 ± 20.4 °C	[1]
Melting Point	Not available	[1]
Predicted pKa	10.60 ± 0.29 (for the primary amine)	[2]
Predicted LogP	1.4	[1]
Solubility	Soluble in polar organic solvents such as methanol and chloroform.	Inferred from related compounds [3]

Synthesis of N-Boc-2-(aminoethyl)piperidine

The synthesis of N-Boc-2-(aminoethyl)piperidine is typically achieved through the selective protection of the secondary amine of 2-(aminoethyl)piperidine using di-tert-butyl dicarbonate (Boc_2O). The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the resulting acid.

Experimental Protocol:

Materials:

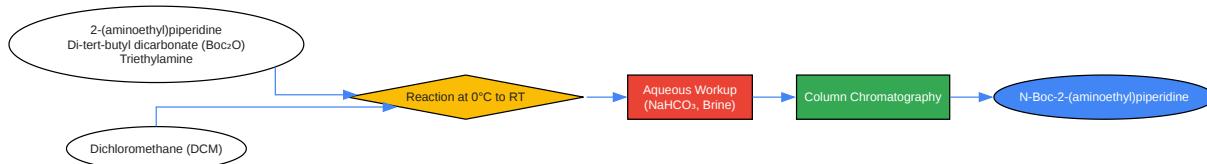
- 2-(aminoethyl)piperidine
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminoethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in dichloromethane to the cooled reaction mixture with vigorous stirring.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-Boc-2-(aminoethyl)piperidine.



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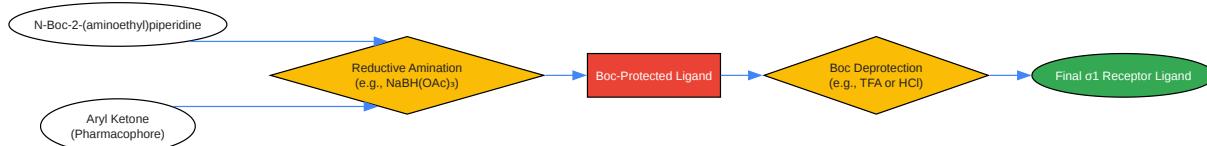
Caption: Synthetic workflow for N-Boc-2-(aminoethyl)piperidine.

Application in Drug Development: Synthesis of $\sigma 1$ Receptor Ligands

N-Boc-2-(aminoethyl)piperidine is a valuable precursor for the synthesis of various biologically active molecules. A notable application is in the development of $\sigma 1$ receptor ligands, which have shown potential as therapeutic agents for neurodegenerative diseases and cancer.^{[1][4]} ^[5] The primary amine of N-Boc-2-(aminoethyl)piperidine serves as a key functional handle for introducing diverse pharmacophoric groups.

Experimental Workflow: Synthesis of a Model $\sigma 1$ Receptor Ligand

The following workflow illustrates the use of N-Boc-2-(aminoethyl)piperidine in the synthesis of a hypothetical $\sigma 1$ receptor ligand. This process involves the reductive amination of a ketone with the primary amine of N-Boc-2-(aminoethyl)piperidine, followed by deprotection of the Boc group.

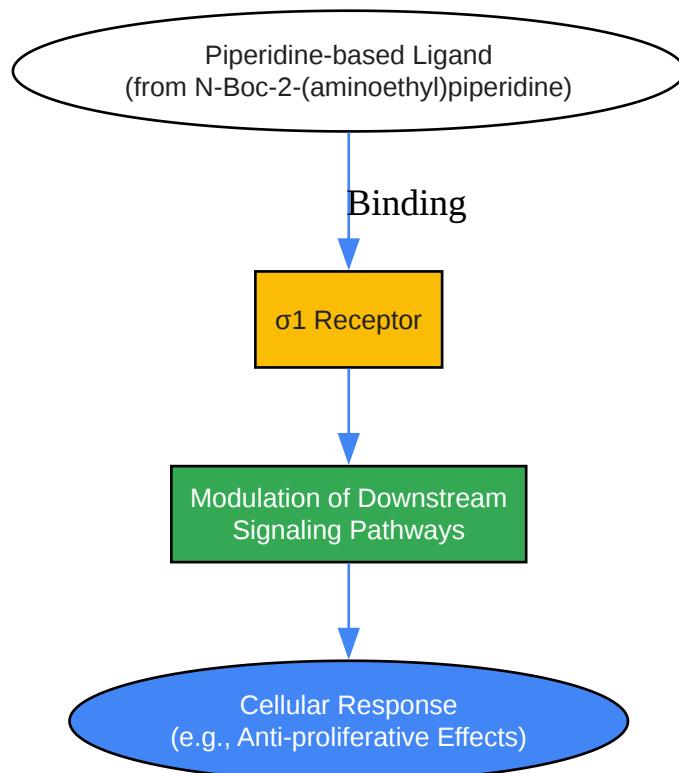


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Caption: Experimental workflow for $\sigma 1$ receptor ligand synthesis.

Role in Signaling Pathways

The piperidine scaffold is a common motif in compounds targeting the central nervous system. Ligands derived from N-Boc-2-(aminoethyl)piperidine can modulate the activity of the $\sigma 1$ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.^[4] The $\sigma 1$ receptor is involved in regulating various cellular processes, including calcium signaling, ion channel function, and cellular stress responses. By binding to the $\sigma 1$ receptor, these ligands can influence downstream signaling pathways implicated in cell survival and proliferation, making them attractive candidates for the treatment of neurodegenerative disorders and cancer.^{[1][5]}



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